N,N-bis(tosylmethyl)hexan-1-amine

Description

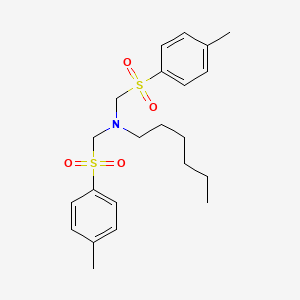

N,N-Bis(tosylmethyl)hexan-1-amine is a tertiary amine derivative featuring two tosylmethyl (p-toluenesulfonylmethyl) groups attached to a hexan-1-amine backbone. This compound is notable for its role as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with a reported binding affinity of Ki = 1700 nM . Its structure combines lipophilic tosyl groups with a flexible hexyl chain, which may influence its pharmacokinetic properties and receptor interaction.

Properties

Molecular Formula |

C22H31NO4S2 |

|---|---|

Molecular Weight |

437.6 g/mol |

IUPAC Name |

N,N-bis[(4-methylphenyl)sulfonylmethyl]hexan-1-amine |

InChI |

InChI=1S/C22H31NO4S2/c1-4-5-6-7-16-23(17-28(24,25)21-12-8-19(2)9-13-21)18-29(26,27)22-14-10-20(3)11-15-22/h8-15H,4-7,16-18H2,1-3H3 |

InChI Key |

JNUXLFWPSMEIDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(tosylmethyl)hexan-1-amine typically involves the reaction of hexan-1-amine with tosylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(tosylmethyl)hexan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The tosylmethyl groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction of the tosylmethyl groups can yield the corresponding amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: N,N-bis(tosylmethyl)hexan-1-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of tosylmethyl groups on the activity of amine-containing molecules. It is also employed in the synthesis of biologically active compounds .

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of N,N-bis(tosylmethyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tosylmethyl groups can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogues with Tosylmethyl Groups

- Phenyl-N,N-bis(tosylmethyl)methanamine

- Structure : Substitutes the hexyl chain with a phenyl group.

- Activity : Exhibits weaker MCHR1 antagonism (Ki = 7500 nM ) compared to the hexan-1-amine derivative, highlighting the importance of alkyl chain flexibility in receptor binding .

- Application : Used in pharmacological studies to explore structure-activity relationships (SAR) of MCHR1 antagonists.

N,N-Bis(phenacyl)aniline Derivatives

- Synthesis: Prepared via ultrasound-mediated, solvent-free alkylation of anilines with α-bromoacetophenone, achieving moderate yields (~45%) . Advantage: Greener synthesis compared to traditional solvent-based methods.

- Application : Serves as a precursor for heterocycles (e.g., piperidines, indoles) in fine chemical industries .

Fluorinated Analogues

- Tris(tridecafluorohexyl)amine

Schiff Base Derivatives with Antioxidant Activity

- Examples :

- Structural Insight : Antioxidant efficacy correlates with hydroxyl group positioning and bridging atoms (e.g., sulfide vs. disulfide).

Nitrogen Mustard Compounds

- Tris(2-chloroethyl)amine (HN3)

Data Tables

Key Findings and Insights

Structural Flexibility : The hexyl chain in N,N-bis(tosylmethyl)hexan-1-amine likely enhances receptor interaction compared to rigid aromatic analogues (e.g., phenyl derivatives) .

Synthetic Efficiency : Solvent-free methods (e.g., ultrasound) offer environmental benefits but may require optimization for higher yields .

Functional Group Impact : Tosyl groups provide steric bulk and electron-withdrawing effects, influencing both synthesis and bioactivity.

Diverse Applications : Bis-alkylated amines span pharmacology (MCHR1 antagonists), oncology (nitrogen mustards), and materials science (fluorinated compounds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.